molecular formula C12H7FO2 B8526226 2-[5-(4-Fluorophenoxy)-2-furyl]-ethyne

2-[5-(4-Fluorophenoxy)-2-furyl]-ethyne

Cat. No.: B8526226
M. Wt: 202.18 g/mol
InChI Key: AWODTHBWBBOGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-Fluorophenoxy)-2-furyl]-ethyne is a furan-based compound featuring a 4-fluorophenoxy substituent at the 5-position of the furyl ring and an ethyne (acetylene) group at the 2-position. The ethyne moiety introduces rigidity and electron-deficient character, while the fluorophenoxy group enhances lipophilicity and metabolic stability. Potential applications may include medicinal chemistry (e.g., kinase inhibitors or antidiabetic agents) or materials science, inferred from structurally related compounds .

Properties

Molecular Formula

C12H7FO2

Molecular Weight

202.18 g/mol

IUPAC Name

2-ethynyl-5-(4-fluorophenoxy)furan

InChI

InChI=1S/C12H7FO2/c1-2-10-7-8-12(14-10)15-11-5-3-9(13)4-6-11/h1,3-8H

InChI Key

AWODTHBWBBOGFO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(O1)OC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and biological activities of 2-[5-(4-Fluorophenoxy)-2-furyl]-ethyne and analogs:

Compound Name Key Functional Groups Biological Activity/Application References
This compound Ethyne, 4-fluorophenoxy, furyl Not reported (potential medicinal use) -
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide Nitrofuran, thiazolyl, formamide Potent urinary bladder carcinogen in rats
5-[2-(4-Fluorophenoxy)ethyl]thiazolidine-2,4-dione Ethyl linker, thiazolidinedione, fluorophenoxy Antidiabetic (PPARγ agonist)
[5-(3-Chlorophenyl)furan-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanethione Piperazine, chlorophenyl, methanethione Potential CNS activity (structural analog)
4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one Oxazolone, chlorophenyl, furyl Synthetic intermediate (no bioactivity reported)
Key Observations:

Ethyne vs. Flexible Linkers: The ethyne group in the target compound contrasts with the ethyl linker in 5-[2-(4-fluorophenoxy)ethyl]thiazolidine-2,4-dione.

Fluorophenoxy vs. Nitrofuran: Unlike carcinogenic nitrofurans (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide), the target compound lacks a nitro group, suggesting a safer profile .

Heterocyclic Moieties : Piperazine () and thiazolidinedione () substituents are associated with CNS and metabolic activities, respectively. The ethyne group may direct the target compound toward different targets, such as enzymes requiring π-π interactions.

Physicochemical and Electronic Properties

  • Lipophilicity: The 4-fluorophenoxy group increases logP compared to non-fluorinated analogs (e.g., phenoxy derivatives), enhancing membrane permeability .
  • Electron Effects : The ethyne group’s electron-withdrawing nature may stabilize adjacent electrophilic regions, contrasting with the electron-rich thiazolyl in nitrofurans .

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